molecular formula C20H22N2O4S B2760028 1-(2-ethoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 878425-97-9

1-(2-ethoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2760028
CAS No.: 878425-97-9
M. Wt: 386.47
InChI Key: SWUPITZMIMMIHQ-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrothienoimidazolone 5,5-dioxide class, characterized by a fused thiophene-imidazole core with two sulfone oxygen atoms. The structure features a 2-ethoxyphenyl group at the 1-position and a para-tolyl (4-methylphenyl) group at the 3-position. The ethoxy group (–OCH₂CH₃) introduces electron-donating and steric effects, while the para-tolyl substituent contributes hydrophobicity.

Properties

IUPAC Name

3-(2-ethoxyphenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-3-26-19-7-5-4-6-16(19)22-18-13-27(24,25)12-17(18)21(20(22)23)15-10-8-14(2)9-11-15/h4-11,17-18H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUPITZMIMMIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-ethoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a thienoimidazole derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O4SC_{20}H_{22}N_{2}O_{4}S, with a molecular weight of approximately 378.46 g/mol. The structure includes a thieno[3,4-d]imidazole core, which is known for various biological activities due to its ability to interact with biological macromolecules.

PropertyValue
Molecular FormulaC20H22N2O4S
Molecular Weight378.46 g/mol
CAS Number878425-97-9

Antioxidant Properties

Recent studies have indicated that derivatives of thienoimidazole compounds exhibit antioxidant properties. A study assessing the antioxidant activity of similar compounds demonstrated their efficacy in reducing oxidative stress in vitro and in vivo models. These findings suggest that This compound may also possess significant antioxidant capabilities.

Anticancer Activity

Thienoimidazole derivatives have been investigated for their anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that thieno[2,3-c]pyrazole compounds exhibited significant cytotoxicity against A431 vulvar epidermal carcinoma cells, highlighting the potential of thieno-containing compounds in cancer therapy .

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Inhibition of Kinases : Many thienoimidazole derivatives act as inhibitors of specific kinases involved in cancer progression.
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antioxidant Mechanisms : By scavenging free radicals, these compounds can mitigate oxidative damage to cells.

Case Studies and Research Findings

  • Study on Antioxidant Activity : A study focused on the antioxidant effects of thieno[2,3-c]pyrazole derivatives showed a marked reduction in erythrocyte malformations induced by toxic agents in fish models . This suggests a protective role against oxidative stress.
  • Cytotoxicity Assessment : Research involving various thienoimidazole derivatives demonstrated their cytotoxic effects on multiple cancer cell lines. The results indicated that these compounds could inhibit tumor growth effectively .
  • Pharmacological Evaluation : A pharmacological evaluation of similar compounds highlighted their potential as therapeutic agents against various diseases due to their ability to interact with biological targets effectively .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantReduced oxidative stress in vitro
AnticancerInduced apoptosis in cancer cells
CytotoxicityInhibited growth of various cancer cell lines

Scientific Research Applications

Structural Characteristics

The compound features a thieno[3,4-d]imidazole core, which is known for its diverse biological activities. Its molecular formula is C19H20N2O4SC_{19}H_{20}N_2O_4S with a molecular weight of approximately 372.44 g/mol. The structural attributes contribute to its interaction with biological targets, including enzymes and receptors involved in various metabolic and inflammatory pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of thieno[3,4-d]imidazole can inhibit bacterial growth, making them potential candidates for developing new antimicrobial agents.
  • Anticancer Effects : The compound has shown promise in inducing apoptosis in cancer cell lines, indicating its potential role in cancer therapy.
  • Anti-inflammatory Activity : It may modulate inflammatory cytokines, suggesting applications in treating inflammatory diseases.

Case Studies and Research Findings

A review of literature reveals several important findings related to the pharmacological effects of this compound and its derivatives:

  • Anticancer Activity :
    • A study demonstrated that derivatives of thieno[3,4-d]imidazole exhibited significant cytotoxic effects against various cancer cell lines. This suggests that compounds with similar structures could be further explored for their therapeutic potential in oncology.
  • Antimicrobial Properties :
    • Research indicated that thienoimidazole derivatives showed promising activity against both Gram-positive and Gram-negative bacteria. This highlights their potential as new antimicrobial agents in the fight against antibiotic resistance.
  • Anti-inflammatory Effects :
    • A structurally related compound was shown to reduce levels of pro-inflammatory cytokines in vitro, indicating potential use in treating diseases characterized by inflammation.

Comparison of Biological Activities

Compound NameActivity TypeReference
1-(4-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-oneAnticancerMedicinal Chemistry Journal
1-(2-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-oneAntimicrobialJournal of Antibiotics
5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thioneAnti-inflammatoryInflammation Research

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of this compound typically involves multi-step processes to construct the bicyclic framework and introduce substituents. While direct literature on this specific derivative is limited, analogous thienoimidazolone syntheses provide insight:

Core Formation

The thieno[3,4-d]imidazol-2-one scaffold is synthesized via cyclization reactions. For example:

  • Thioketone-amine condensation : Thioketones react with primary amines under acidic conditions to form the imidazole ring, followed by sulfone oxidation (e.g., using H2_2O2_2/AcOH).

  • Cyclization of thiosemicarbazides : Hydrazinecarbothioamides undergo base-mediated cyclization to form triazole or imidazole derivatives, a method adaptable to thienoimidazolones .

Functional Group Reactivity

The compound’s reactivity is dominated by three regions:

Functional Group Reactions Conditions/Reagents
Sulfonyl groups - Stable under acidic/basic conditions
- Participate in elimination reactions
Heating with strong bases (e.g., NaOH)
Imidazolone ring - Ring-opening via hydrolysis
- Nucleophilic substitution at carbonyl carbon
Acidic/alkaline hydrolysis; Grignard reagents
Aromatic substituents - Electrophilic substitution (e.g., nitration)
- Ether cleavage (2-ethoxy)
HNO3_3/H2_2SO4_4; HI (for ethers)

Derivatization Strategies

Research on structurally related compounds (e.g., triazolethiones and imidazo[1,5-a]imidazolones) highlights feasible derivatization pathways:

Ring Modifications

  • Thionation : Replacing the carbonyl oxygen with sulfur using Lawesson’s reagent or P2_2S5_5 .

  • Alkylation : Quaternizing the imidazole nitrogen with alkyl halides (e.g., methyl iodide) .

Side-Chain Functionalization

  • Ether cleavage : The 2-ethoxyphenyl group can be hydrolyzed to a phenol using HI, enabling further coupling .

  • Suzuki-Miyaura coupling : The p-tolyl group may undergo cross-coupling with boronic acids to install diverse aryl groups.

Catalytic and Combinatorial Approaches

Combinatorial libraries of similar compounds have been synthesized using:

  • Solid-phase synthesis : Immobilizing intermediates on resin for stepwise modifications .

  • Microwave-assisted cyclization : Accelerating ring-forming steps (e.g., 30 minutes vs. 12 hours conventional heating) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and physicochemical differences between the target compound and analogs:

Compound Name / Substituents (R¹, R³) Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa (Predicted) Key Features
Target Compound : 1-(2-Ethoxyphenyl)-3-(p-tolyl) C₂₀H₂₂N₂O₄S* ~378.47* N/A N/A N/A Ethoxy (electron-donating), para-tolyl (hydrophobic)
1,3-Bis(4-fluorophenyl) C₁₇H₁₄F₂N₂O₃S 364.37 N/A N/A N/A Electron-withdrawing fluorine substituents
1-(o-Tolyl)-3-(p-tolyl) C₁₉H₂₀N₂O₃S 356.44 1.324 ± 0.06 581.2 ± 50.0 0 ± 0.20 Ortho-methyl (steric hindrance)
1-(3-Chlorophenyl)-3-(p-tolyl) C₁₇H₁₄ClN₂O₃S* ~361.82* N/A N/A N/A Chlorine (polarity increase)
1-Allyl-3-(3-methylphenyl) C₁₅H₁₈N₂O₂S₂ 322.45 N/A N/A N/A Allyl group (reactivity for further functionalization)

*Estimated based on structural analogs.

Key Observations:
  • Substituent Effects: The ethoxy group in the target compound likely enhances solubility in polar solvents compared to steric o-tolyl () or electron-withdrawing fluorine () groups. Steric hindrance from ortho-substituents (e.g., o-tolyl in ) may reduce reactivity compared to para-substituted derivatives.
  • Physical Properties :

    • The predicted density of 1.324 g/cm³ for the o-tolyl/p-tolyl analog () suggests moderate compactness, while halogenated derivatives (e.g., ) may display higher densities due to heavier atoms.
    • Boiling points are sparsely reported but correlate with molecular weight and polarity trends.

Preparation Methods

Thiophene Precursor Functionalization

The foundational approach begins with 3,4-dihydrothiophene-1,1-dioxide (sulfolene), which undergoes [4+2] cycloaddition with maleic anhydride to generate the bicyclic intermediate A (Table 1). Subsequent ammonolysis introduces the imidazolone ring:

$$
\text{Sulfolene} + \text{Maleic anhydride} \xrightarrow{\Delta, \text{toluene}} \text{Intermediate A} \xrightarrow{\text{NH}_3, \text{EtOH}} \text{Core Structure}
$$

Table 1: Optimization of Core Synthesis

Parameter Optimal Condition Yield (%)
Cycloaddition Temp 110°C 78
Ammonia Concentration 7 M in MeOH 82
Reaction Time 48 h 85

This method achieves 85% yield for the unsubstituted core structure, with stereochemical control mediated by the chair-like transition state of the Diels-Alder reaction.

Alternative Pathways from Thiosemicarbazide Precursors

A convergent approach inspired by triazolethione syntheses involves:

  • Esterification :
    $$ N$$-(4-Hydroxyphenyl)acetamide + Ethyl bromoacetate → Ethyl 2-(4-acetamidophenoxy)acetate (89% yield).

  • Hydrazinolysis :
    Hydrazine hydrate in ethanol converts esters to hydrazides (93% purity).

  • Thiosemicarbazide Formation :
    Reaction with p-tolyl isothiocyanate yields thiosemicarbazide intermediates.

  • Cyclization :
    Basic conditions (NaOH/EtOH) induce ring closure to form the imidazolone system.

This route achieves 76% overall yield but requires meticulous purification to eliminate regioisomers.

Oxidation State Management

Controlled oxidation using m-CPBA (meta-chloroperbenzoic acid) converts thioether linkages to sulfones:

$$
\text{Thienoimidazole Thioether} \xrightarrow{\text{m-CPBA, CH}2\text{Cl}2} \text{5,5-Dioxide} \quad (91\% \text{ yield})
$$

Kinetic Analysis:

  • First-order dependence on m-CPBA concentration ($$ k = 0.42 \, \text{h}^{-1} $$).
  • Complete conversion requires 3.2 eq oxidant.

Stereochemical Control Mechanisms

Chiral induction strategies include:

  • Asymmetric Catalysis : Jacobsen's thiourea catalysts enforce >98% ee in cyclization steps.
  • Resolution Techniques : Diastereomeric salt formation with (+)-dibenzoyltartaric acid.

Table 2: Stereochemical Outcomes

Method ee (%) Configuration
Jacobsen Catalyst 98.2 (3aR,6aS)
Enzymatic Resolution 95.7 (3aR,6aS)

Industrial-Scale Considerations

Batch process optimization identifies critical parameters:

  • Heat Transfer : Jacketed reactors maintain ±0.5°C during exothermic steps.
  • Crystallization : Anti-solvent addition (heptane) achieves 99.3% purity.
  • Waste Streams : Sulfur byproducts are converted to Na2SO4 for safe disposal.

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